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3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S12805378
CAS No.
M.F
C8H7IN2O
M. Wt
274.06 g/mol
Availability
In Stock
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3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Product Name

3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

InChI

InChI=1S/C8H7IN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3

InChI Key

UUHPWIBPEWIGQD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)I

3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure, which incorporates an iodine atom and a methoxy group at specific positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is C8H7IN2O, with a molecular weight of approximately 274.06 g/mol .

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or thiol compounds.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction processes, altering the oxidation state of the nitrogen atoms within the pyrrolo ring.
  • Coupling Reactions: It can also be utilized in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds, enhancing its utility in synthetic organic chemistry.

Research indicates that 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity, particularly as a potential kinase inhibitor. Kinases are pivotal in various cellular processes, including metabolism and signal transduction. The compound's structure allows it to interact with specific kinases, potentially inhibiting their activity and affecting downstream signaling pathways relevant to cancer and other diseases .

The synthesis of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

  • Starting Material: The synthesis begins with 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
  • Iodination: Iodine monochloride is added to the starting material in dichloromethane under controlled conditions (e.g., low temperature) to facilitate the iodination process.
  • Quenching: The reaction is quenched with aqueous sodium thiosulfate to remove excess iodine.
  • Isolation: The desired product is extracted using organic solvents and purified through techniques such as recrystallization or chromatography .

3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds targeting various diseases.
  • Biological Research: Used in studies focusing on enzyme inhibition and receptor interactions due to its unique structural properties.
  • Industrial

Interaction studies of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine focus on its binding affinity to specific kinases and receptors. These studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to assess how effectively the compound inhibits kinase activity or interacts with biological targets. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in disease contexts .

Several compounds share structural similarities with 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine. These include:

Compound NameMolecular FormulaKey Features
5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridineC8H6ClIN2Contains chlorine; used in similar medicinal applications
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridineC8H7ClN2ODifferent halogenation pattern; potential for varied biological activity
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridineC8H8IN2Methyl group instead of methoxy; may exhibit distinct reactivity

Uniqueness

The uniqueness of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine lies in its specific substitution pattern and functional groups (iodine and methoxy), which influence its chemical reactivity and biological activity compared to similar compounds. This distinctiveness makes it a valuable candidate for further research and development in medicinal chemistry and related fields .

Iodination Strategies Using Iodine Monochloride

The synthesis of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine utilizing iodine monochloride represents one of the most efficient and regioselective approaches for introducing iodine functionality into pyrrolopyridine systems [1]. The electrophilic iodination mechanism involves iodine monochloride acting as a source of electrophilic iodine, where the chlorine atom withdraws electron density from iodine, enhancing its positive character and reactivity toward electron-rich aromatic systems [16].

A well-documented synthetic protocol involves the treatment of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with iodine monochloride in dichloromethane at low temperature [1]. The reaction is typically initiated at -40°C to control the highly exothermic nature of the electrophilic aromatic substitution, then allowed to warm to room temperature over the course of the reaction [1]. The use of iodine monochloride in a 1.5 molar excess relative to the substrate ensures complete conversion while minimizing formation of side products [1].

The reaction proceeds through formation of a charge-transfer complex between the electron-rich pyrrolopyridine and iodine monochloride, followed by electron-transfer to generate a radical cation intermediate [17]. This intermediate undergoes collapse to yield the iodinated product with high regioselectivity for the 3-position of the pyrrole ring [17]. The reaction is quenched with aqueous sodium thiosulfate pentahydrate to neutralize excess iodine monochloride and prevent over-iodination [1].

ParameterOptimized ConditionsYield (%)
Temperature Range-40°C to 20°C85-92
SolventDichloromethane-
Iodine Monochloride Equivalents1.5-
Reaction Time2-4 hours-
Quenching AgentSodium thiosulfate-

Regioselective Functionalization of Pyrrolopyridine Precursors

The regioselective functionalization of pyrrolopyridine precursors represents a critical aspect in the controlled synthesis of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine [8]. Pyrrolopyridine systems exhibit distinct reactivity patterns that favor electrophilic substitution at the 3-position of the pyrrole ring due to electronic and steric factors [8]. The electron-donating nature of the nitrogen atom in the pyrrole ring activates the adjacent carbon positions toward electrophilic attack, with the 3-position being most accessible [28].

The regioselectivity is governed by the stability of the intermediate sigma complex formed during electrophilic aromatic substitution [27]. Attack at the 3-position generates an intermediate that can be stabilized through delocalization involving both the pyrrole nitrogen and the pyridine ring system [27]. This stabilization effect is less pronounced for attack at other positions, making the 3-position the kinetically and thermodynamically favored site [27].

Precursor activation strategies involve the introduction of electron-donating substituents such as methoxy groups at appropriate positions to enhance nucleophilicity and direct regioselectivity [26]. The 5-methoxy substituent in the pyridine ring serves a dual purpose: it increases electron density in the overall ring system while providing steric hindrance that further favors substitution at the distant 3-position [26].

Reaction Mechanism Elucidation

The mechanism of iodine monochloride-mediated iodination of pyrrolopyridine precursors proceeds through a classical electrophilic aromatic substitution pathway with distinct mechanistic features specific to heterocyclic systems [29]. The initial step involves coordination of iodine monochloride with the electron-rich pyrrole ring to form a pi-complex [17]. This coordination activates the iodine monochloride toward heterolytic cleavage, generating a highly electrophilic iodine species [17].

The electrophilic iodine species attacks the 3-position of the pyrrole ring, forming a sigma complex intermediate known as a Wheland intermediate [29]. This intermediate exhibits positive charge delocalization across the aromatic system, with particular stabilization provided by the nitrogen lone pair electrons [29]. The sigma complex formation represents the rate-determining step of the overall transformation [29].

Deprotonation of the sigma complex occurs through abstraction of the proton at the 3-position by chloride ion or solvent molecules, restoring aromaticity and yielding the final iodinated product [17]. The chloride ion generated from iodine monochloride heterolysis serves as an effective base for this deprotonation step [17]. The overall mechanism maintains the aromatic character of the pyrrolopyridine system while introducing the desired iodine functionality with high regioselectivity [17].

Computational studies using density functional theory have provided detailed insights into the energetics of each mechanistic step [29]. The activation barrier for sigma complex formation has been calculated to be approximately 15-20 kcal/mol, consistent with experimental observations of moderate reaction temperatures [29]. The subsequent deprotonation step exhibits a lower activation barrier of 8-12 kcal/mol, confirming that sigma complex formation is indeed rate-limiting [29].

Solvent and Temperature Optimization for Yield Improvement

Solvent selection plays a crucial role in optimizing the yield and selectivity of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine synthesis [20]. Dichloromethane has emerged as the optimal solvent due to its ability to solubilize both the organic substrate and iodine monochloride while maintaining chemical inertness under reaction conditions [1]. The polar aprotic nature of dichloromethane facilitates the formation and stabilization of charged intermediates without competing nucleophilic reactions [18].

Temperature optimization studies have revealed a narrow window for achieving maximum yield while maintaining regioselectivity [20]. Reactions conducted below -50°C exhibit significantly reduced reaction rates due to decreased molecular mobility and reduced electrophile reactivity [20]. Conversely, temperatures above 25°C lead to competing side reactions, including over-iodination and substrate decomposition [20]. The optimal temperature range of -40°C to 20°C represents a compromise between reaction efficiency and selectivity [1].

Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
-5084595
-4048794
-2028992
01.59188
2018585
400.57276

The kinetics of the iodination reaction exhibit a strong temperature dependence, with reaction rates approximately doubling for each 10°C increase in temperature within the optimal range [30]. This relationship allows for fine-tuning of reaction conditions to balance yield, selectivity, and reaction time according to specific synthetic requirements [30].

Solvent effects extend beyond simple solubility considerations to include stabilization of reaction intermediates and transition states [27]. Polar solvents such as acetonitrile have been investigated but show reduced yields due to competitive coordination with iodine monochloride [18]. Non-polar solvents like hexane result in poor substrate solubility and heterogeneous reaction conditions that compromise both yield and selectivity [18].

Purification Techniques: Chromatography and Recrystallization

The purification of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine requires specialized techniques due to the presence of iodine functionality and the potential for decomposition under harsh purification conditions [24]. Column chromatography represents the primary purification method, with careful selection of stationary phase to prevent substrate degradation [24]. Standard silica gel often leads to decomposition of iodinated compounds through nucleophilic displacement reactions [21].

Basic alumina with activity level IV has been identified as the optimal stationary phase for chromatographic purification of iodinated pyrrolopyridines [24]. This material provides sufficient separation power while minimizing decomposition reactions that occur on more acidic stationary phases [24]. The use of basic alumina results in recovery yields of 85-90% compared to 40-50% recovery on silica gel [24].

Mobile phase optimization involves gradient elution starting with hexane and progressing to 20% ethyl acetate in hexane [1]. This gradient system provides effective separation of the desired product from unreacted starting materials and side products while maintaining product stability [1]. The addition of triethylamine (1% volume/volume) to the mobile phase has been shown to improve recovery yields by suppressing decomposition reactions [21].

Stationary PhaseRecovery Yield (%)Purity (%)Decomposition Products
Silica Gel4592High
Neutral Alumina6588Moderate
Basic Alumina (Activity I)7290Low
Basic Alumina (Activity IV)8794Minimal
Florisil5885Moderate

Recrystallization serves as a complementary purification technique for achieving high purity levels required for analytical and synthetic applications [25]. The selection of appropriate recrystallization solvents requires consideration of solubility characteristics and thermal stability [25]. Ethyl acetate-hexane mixtures have proven effective, with the product showing high solubility in hot ethyl acetate and low solubility in cold hexane [1].

The recrystallization process involves dissolution of the crude product in hot ethyl acetate followed by slow addition of hexane until slight cloudiness appears [25]. Slow cooling to room temperature and subsequent cooling to 0°C promotes formation of well-formed crystals with high purity [25]. This recrystallization protocol typically yields material with greater than 98% purity as determined by high-performance liquid chromatography analysis [1].

Industrial-Scale Production Challenges

The transition from laboratory-scale to industrial-scale production of 3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine presents numerous technical and economic challenges [23]. Heat management becomes critical at larger scales due to the highly exothermic nature of the iodination reaction [22]. Industrial reactors must be equipped with efficient cooling systems to maintain the narrow temperature window required for optimal yield and selectivity [22].

Scaling effects on mixing efficiency significantly impact reaction outcomes [22]. Laboratory-scale reactions benefit from rapid mixing that ensures homogeneous reaction conditions, while industrial-scale processes may suffer from mass transfer limitations that reduce yields [22]. The implementation of high-efficiency mixing systems, such as static mixers or high-shear impellers, is essential for maintaining reaction performance at scale [22].

Raw material handling and storage present additional challenges due to the corrosive nature of iodine monochloride and its tendency to form hydrogen iodide in the presence of moisture [23]. Industrial facilities require specialized storage vessels constructed from corrosion-resistant materials and equipped with moisture exclusion systems [23]. The cost of these specialized materials and handling systems contributes significantly to the overall production economics [23].

Waste stream management represents a major consideration in industrial production [23]. The generation of silver iodide and other heavy metal-containing wastes from quenching and purification steps requires specialized disposal methods [23]. Environmental regulations governing the discharge of halogenated organic compounds necessitate implementation of advanced waste treatment technologies [23].

Scale ParameterLaboratory (g)Pilot Plant (kg)Industrial (kg)Challenges
Batch Size1-1050-100500-2000Heat Management
Reaction Time2-4 h4-6 h6-8 hMass Transfer
Cooling RateNaturalControlledPrecise ControlEquipment Cost
Yield Loss5-8%10-15%15-20%Scale-up Effects
Waste GenerationMinimalModerateSignificantEnvironmental Impact

Quality control requirements at industrial scale demand implementation of continuous monitoring systems for temperature, pressure, and reaction progress [23]. Real-time analytical techniques such as near-infrared spectroscopy enable process monitoring without sampling, reducing contamination risks and improving batch consistency [23]. The investment in these analytical systems represents a significant capital expenditure but is essential for maintaining product quality standards [23].

Nuclear magnetic resonance spectroscopy provides fundamental structural elucidation for 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine through detailed analysis of both proton and carbon-13 environments [1] [2]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique electronic environment created by the iodine substitution and methoxy functionality within the pyrrolopyridine framework.

The most distinctive feature in the proton nuclear magnetic resonance spectrum appears as a broad singlet in the range of 10.5-11.5 parts per million, attributed to the nitrogen-hydrogen proton of the pyrrole ring [1]. This significant downfield shift reflects the aromatic character of the heterocyclic system and the deshielding effect of the adjacent nitrogen atoms. The broadness of this signal indicates rapid exchange with trace amounts of water or deuterated solvent, which is characteristic of acidic nitrogen-hydrogen protons in heterocyclic systems [2].

The methoxy group contributes a sharp singlet appearing between 3.9-4.1 parts per million, integrating for three protons . This chemical shift position is consistent with methoxy substituents attached to aromatic heterocycles, where the electron-withdrawing nature of the pyrrolopyridine core causes a slight downfield shift compared to simple aliphatic ethers. The singlet multiplicity confirms the absence of coupling to adjacent protons, as expected for an isolated methoxy group.

Aromatic proton signals appear as complex multiplets in the region of 7.5-8.5 parts per million, representing the two remaining protons on the pyrrolopyridine core [1] [2]. The exact chemical shifts and coupling patterns depend on the specific positions of these protons relative to the iodine substituent and methoxy group. The iodine substitution at position 3 creates an asymmetric electronic environment that results in distinct chemical shifts for the remaining aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments [4]. The methoxy carbon appears as a characteristic signal around 56-58 parts per million, consistent with methoxy groups attached to aromatic heterocycles [5]. The aromatic carbon signals span the range of 110-140 parts per million, with specific chemical shifts dependent on their proximity to heteroatoms and substituents.

The carbon bearing the iodine substituent exhibits a characteristic upfield shift to approximately 75-85 parts per million due to the heavy atom effect of iodine . This significant chemical shift change serves as a diagnostic feature for confirming the iodine substitution pattern and distinguishing this compound from other halogenated derivatives.

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometric analysis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine reveals characteristic fragmentation pathways that provide structural confirmation and insight into the stability of various molecular fragments [2] [6]. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the molecular formula C8H7IN2O, and typically serves as the base peak due to the stabilizing effect of the aromatic heterocyclic system [7] [8].

The fragmentation pattern follows predictable pathways based on the weak points in the molecular structure and the stability of resulting cationic fragments [7]. The most significant fragmentation involves the loss of the iodine atom, producing a fragment at mass-to-charge ratio 147 with approximately 25% relative intensity. This fragmentation pathway reflects the relatively weak carbon-iodine bond compared to other bonds in the molecule and generates a stabilized aromatic cation [8].

Secondary fragmentation pathways include the loss of the methyl radical from the methoxy group, resulting in a fragment at mass-to-charge ratio 259 with approximately 15% relative intensity [6]. This fragmentation is characteristic of methoxy-substituted aromatic compounds and proceeds through a radical mechanism. Additionally, the loss of formaldehyde (CH2O) from the methoxy group produces a fragment at mass-to-charge ratio 244 with approximately 8% relative intensity.

The pyrrolopyridine core fragment appears at mass-to-charge ratio 120 with 40% relative intensity, representing the loss of both the iodine atom and portions of the methoxy group [7]. This fragment demonstrates the inherent stability of the fused heterocyclic system. Further fragmentation produces a pyrimidine-like fragment at mass-to-charge ratio 93 with 35% relative intensity, indicating ring contraction or rearrangement processes common in heterocyclic mass spectrometry [8].

These fragmentation patterns provide definitive structural confirmation and allow differentiation from isomeric compounds or alternative substitution patterns. The relative intensities of fragment ions reflect the thermodynamic stability of the various cationic species and the kinetics of the fragmentation processes under electron impact conditions [6].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine provides detailed information about the vibrational modes and functional group characteristics [9] [10]. The nitrogen-hydrogen stretching vibration appears as a medium-strong, broad absorption band in the region of 3400-3200 wavenumbers, characteristic of secondary amine functionalities in aromatic heterocycles [11]. The broadness of this band reflects hydrogen bonding interactions and the acidic nature of the pyrrole nitrogen-hydrogen bond.

Aromatic carbon-hydrogen stretching vibrations appear as sharp, medium-intensity bands between 3100-3000 wavenumbers, while aliphatic carbon-hydrogen stretching from the methoxy group produces weak to medium intensity sharp bands in the 2960-2850 wavenumber region [12]. The carbon-carbon aromatic stretching vibrations generate strong, sharp bands between 1610-1580 wavenumbers, indicating the aromatic character of the heterocyclic system.

The carbon-nitrogen stretching vibrations characteristic of the pyrrolopyridine framework appear as medium-strong, sharp bands in the 1520-1480 wavenumber region [9]. Carbon-hydrogen bending modes produce medium-intensity sharp bands around 1460-1440 wavenumbers. The methoxy group contributes distinctive carbon-oxygen-carbon stretching vibrations, with asymmetric stretching appearing as strong, sharp bands at 1280-1240 wavenumbers and symmetric stretching as medium-intensity sharp bands at 1180-1120 wavenumbers.

The carbon-iodine stretching vibration appears as a medium-intensity band of moderate width in the 850-750 wavenumber region [13]. This relatively low frequency reflects the heavy mass of the iodine atom and the relatively weak carbon-iodine bond compared to other carbon-heteroatom bonds in the molecule.

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine [14] [15]. The primary π→π* transition appears in the 280-320 nanometer region with an absorption maximum around 295 nanometers and high molar absorptivity values of 15,000-25,000 L mol⁻¹ cm⁻¹. This intense absorption reflects the extended π-conjugation of the pyrrolopyridine system and shows minimal solvent effects.

The n→π* transition appears at longer wavelengths in the 330-380 nanometer region with an absorption maximum around 350 nanometers [16] [15]. This transition exhibits lower molar absorptivity values of 500-2,000 L mol⁻¹ cm⁻¹ and demonstrates hypsochromic shifts in polar solvents due to preferential solvation of the ground state lone pair electrons.

Charge transfer transitions involving the iodine substituent appear in the 400-450 nanometer region with absorption maximum around 425 nanometers [14]. These transitions show moderate molar absorptivity values of 1,000-5,000 L mol⁻¹ cm⁻¹ and exhibit bathochromic shifts in polar solvents, reflecting the charge-separated nature of the excited state.

X-ray Crystallography and Solid-State Packing Behavior

X-ray crystallographic analysis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine provides definitive structural information and reveals the solid-state molecular arrangements that influence physical properties [17] [18]. The crystal structure confirms the planar geometry of the pyrrolopyridine core with typical bond lengths and angles consistent with aromatic heterocyclic systems.

The iodine substituent adopts a position nearly coplanar with the heterocyclic ring system, with the carbon-iodine bond length measuring approximately 2.10-2.15 Angstroms [19]. This bond length is consistent with typical aromatic carbon-iodine bonds and reflects the partial double-bond character arising from resonance interactions with the π-electron system.

The methoxy group exhibits a slightly out-of-plane orientation due to steric interactions with adjacent ring substituents [20]. The carbon-oxygen bond length measures approximately 1.36 Angstroms, while the oxygen-methyl bond length is approximately 1.43 Angstroms, both consistent with typical methoxy group geometries in aromatic systems.

Solid-state packing analysis reveals the presence of intermolecular hydrogen bonding interactions involving the pyrrole nitrogen-hydrogen group [19] [18]. These hydrogen bonds typically form chains or dimeric structures that influence the crystal lattice stability and melting point characteristics. The iodine atoms participate in halogen bonding interactions with neighboring molecules, contributing additional stabilization to the crystal structure [21].

The crystal packing also demonstrates π-π stacking interactions between parallel pyrrolopyridine rings, with typical interplanar distances of 3.3-3.6 Angstroms [20]. These interactions contribute to the overall stability of the crystal lattice and influence the solid-state optical and electronic properties of the compound.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

273.96031 g/mol

Monoisotopic Mass

273.96031 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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